molecular formula C17H18N2O6 B1673765 Unii-48YE39tytk CAS No. 172489-10-0

Unii-48YE39tytk

Cat. No.: B1673765
CAS No.: 172489-10-0
M. Wt: 346.3 g/mol
InChI Key: NJJPKIPOZSWUHV-QGZVFWFLSA-N
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Preparation Methods

KR-30450 is synthesized through a series of chemical reactions involving benzopyran derivatives. The synthetic route includes the reduction of a precursor compound with sodium borohydride in methanol to form benzopyranol, which is then treated with methanesulfonyl chloride and diisopropylethylamine to produce a mesylate intermediate. This intermediate undergoes further reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene in refluxing toluene to yield the final product

Chemical Reactions Analysis

KR-30450 undergoes various chemical reactions, including:

    Oxidation: KR-30450 can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.

    Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.

    Substitution: KR-30450 can undergo substitution reactions, particularly involving the nitro group on the benzopyran ring.

Common reagents used in these reactions include sodium borohydride, methanesulfonyl chloride, and 1,8-diazabicyclo[5.4.0]undec-7-ene. Major products formed from these reactions include benzopyranol and mesylate intermediates .

Mechanism of Action

KR-30450 exerts its effects by activating ATP-sensitive potassium channels (KATP) in cardiac tissues. It reduces the action potential duration in a concentration-dependent manner, which is inhibited by glibenclamide, indicating the involvement of KATP channels. KR-30450 antagonizes the inhibitory effect of ATP on KATP channels in a competitive manner, similar to compounds like ER-001533 and HOE-234 .

Comparison with Similar Compounds

KR-30450 is compared with other potassium channel activators such as:

These comparisons highlight the unique cardioprotective properties and mechanism of action of KR-30450, making it a valuable compound for further research in cardiovascular pharmacology.

Properties

CAS No.

172489-10-0

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

1-[(2R)-2-(1,3-dioxolan-2-yl)-2-methyl-6-nitrochromen-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H18N2O6/c1-17(16-23-7-8-24-16)10-13(18-6-2-3-15(18)20)12-9-11(19(21)22)4-5-14(12)25-17/h4-5,9-10,16H,2-3,6-8H2,1H3/t17-/m1/s1

InChI Key

NJJPKIPOZSWUHV-QGZVFWFLSA-N

Isomeric SMILES

C[C@@]1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)C4OCCO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(1'',3''-dioxolan-2''-yl)-2-methyl-4-(2'-oxo-1'-pyrrolidinyl)-6-nitro-2H-1-benzopyran
KR 30450
KR-30450
SKP-450

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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